2-Allyl-N-ethylbenzamide
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Overview
Description
2-Allyl-N-ethylbenzamide is an organic compound belonging to the benzamide family Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-N-ethylbenzamide typically involves the reaction of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acid with N-ethylamine in the presence of a catalyst. The reaction can be enhanced using ultrasonic irradiation and a Lewis acidic ionic liquid immobilized on diatomite earth . This method is efficient, eco-friendly, and provides high yields.
Industrial Production Methods: Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. For this compound, the process may include the use of palladium-catalyzed annulation reactions . This method allows for the formation of complex benzamide structures with high precision and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Allyl-N-ethylbenzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as hydroxylamine hydrochloride in the presence of pyridine.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides and oxadiazoles.
Scientific Research Applications
2-Allyl-N-ethylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Allyl-N-ethylbenzamide involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors by binding to their active sites. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-ethylbenzamide: Similar structure but without the allyl group.
2-Allylbenzamide: Lacks the ethyl group.
Uniqueness: 2-Allyl-N-ethylbenzamide is unique due to the presence of both allyl and ethyl groups attached to the benzamide core.
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-ethyl-2-prop-2-enylbenzamide |
InChI |
InChI=1S/C12H15NO/c1-3-7-10-8-5-6-9-11(10)12(14)13-4-2/h3,5-6,8-9H,1,4,7H2,2H3,(H,13,14) |
InChI Key |
HPQUBIKITQGCFX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1CC=C |
Origin of Product |
United States |
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